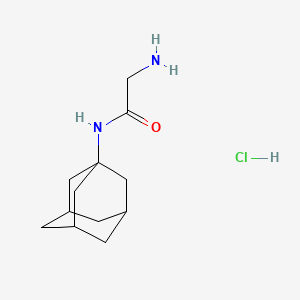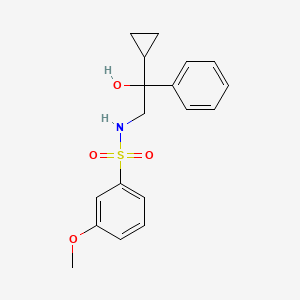
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMT is a small molecule that belongs to the class of oxalamides and has been shown to exhibit promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Novel Pharmacological Treatments
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is part of a class of compounds investigated for their potential in treating various medical conditions. One study highlighted the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Photochemical Properties for Medical Applications
Research on zinc phthalocyanine derivatives has shown significant photochemical properties, such as high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (PDT). These findings indicate the potential for using such compounds in treating cancer via PDT (Pişkin et al., 2020).
Enhancement of Medicinal Chemistry
The synthesis and biological activity of various derivatives, including those with a core similar to N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, have been explored to enhance the field of medicinal chemistry. These studies focus on the development of new compounds with potential therapeutic applications, such as antiviral and anticancer agents (Shortnacy-fowler et al., 1999).
Environmental Applications
Interestingly, research has also ventured into the environmental applications of similar compounds, exploring their use in selective separation of aqueous sulfate anions. This highlights the versatility of such chemical structures beyond just medicinal applications, demonstrating potential in environmental science and engineering (Luo et al., 2017).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUMHMAMNPDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)






![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)


![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)